molecular formula C5H6Br2 B14422076 (Dibromomethylidene)cyclobutane CAS No. 82833-95-2

(Dibromomethylidene)cyclobutane

Cat. No.: B14422076
CAS No.: 82833-95-2
M. Wt: 225.91 g/mol
InChI Key: WJACZSNIJJBSQM-UHFFFAOYSA-N
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Description

(Dibromomethylidene)cyclobutane is an organobromine compound characterized by a cyclobutane ring with a dibromomethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Dibromomethylidene)cyclobutane typically involves the [2+2] cycloaddition reaction. This method is widely used for synthesizing cyclobutane derivatives. The reaction involves the addition of two alkenes or an alkene and an allene under specific conditions, often catalyzed by light or a metal catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using robust and efficient catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The use of photochemical reactors or continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (Dibromomethylidene)cyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutanes, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: (Dibromomethylidene)cyclobutane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. These compounds may exhibit interesting biological properties, making them potential candidates for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it valuable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (Dibromomethylidene)cyclobutane involves its reactivity towards various chemical reagents. The dibromomethylidene group can undergo nucleophilic substitution, leading to the formation of new bonds and structures. The cyclobutane ring can participate in ring-opening reactions, releasing strain energy and forming more stable products .

Comparison with Similar Compounds

Uniqueness: (Dibromomethylidene)cyclobutane is unique due to the presence of the dibromomethylidene group, which imparts distinct reactivity and properties. This makes it more versatile in chemical synthesis compared to simple cycloalkanes .

Properties

IUPAC Name

dibromomethylidenecyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2/c6-5(7)4-2-1-3-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJACZSNIJJBSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(Br)Br)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513100
Record name (Dibromomethylidene)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82833-95-2
Record name (Dibromomethylidene)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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